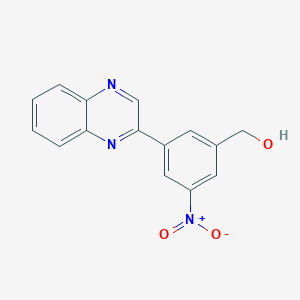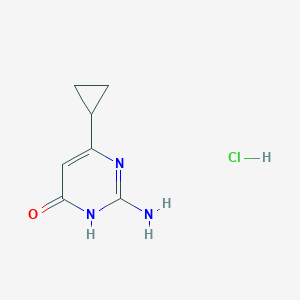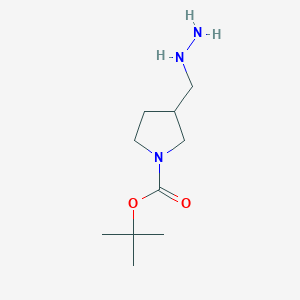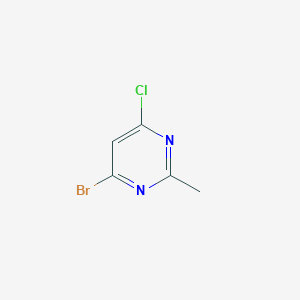![molecular formula C15H13BBrNO4S B12942171 Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- CAS No. 289503-26-0](/img/structure/B12942171.png)
Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 1-tosyl-1H-indole, undergoes bromination at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new C-N or C-S bonds.
Common Reagents and Conditions
Palladium catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Biaryl derivatives: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted indoles: Formed through nucleophilic substitution of the bromine atom
科学的研究の応用
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Material Science: Utilized in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Employed in the study of biological pathways and molecular interactions due to its ability to form stable complexes with various biomolecules.
作用機序
The mechanism of action of (6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate anion.
Transmetalation: The boronate anion undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex.
Reductive Elimination: The palladium-boron complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
(6-Bromo-1H-indol-3-yl)boronic acid: Lacks the tosyl group, making it less versatile in certain synthetic applications.
(1-Tosyl-1H-indol-3-yl)boronic acid: Lacks the bromine atom, limiting its use in substitution reactions.
(6-Bromo-1H-indol-3-yl)boronic acid pinacol ester: A boronic ester derivative, which is more stable but less reactive than the boronic acid.
Uniqueness
(6-Bromo-1-tosyl-1H-indol-3-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, allowing it to participate in a wide range of chemical reactions. The tosyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
289503-26-0 |
|---|---|
分子式 |
C15H13BBrNO4S |
分子量 |
394.1 g/mol |
IUPAC名 |
[6-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
InChI |
InChI=1S/C15H13BBrNO4S/c1-10-2-5-12(6-3-10)23(21,22)18-9-14(16(19)20)13-7-4-11(17)8-15(13)18/h2-9,19-20H,1H3 |
InChIキー |
CAVKNPOIZLDLLJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(C2=C1C=CC(=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)



![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)




